molecular formula C23H18Cl2N2O6 B12447367 3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid

3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid

Cat. No.: B12447367
M. Wt: 489.3 g/mol
InChI Key: LWTDYZHTTLHPRP-UHFFFAOYSA-N
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Description

3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy and acetamido groups attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 3,5-diaminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID .

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain ion channels, such as TMEM206, by binding to the channel and blocking ion flow. This inhibition can affect various cellular processes and pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
  • 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid
  • 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid

Uniqueness

3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain ion channels sets it apart from other similar compounds, making it a valuable tool in scientific research .

Properties

Molecular Formula

C23H18Cl2N2O6

Molecular Weight

489.3 g/mol

IUPAC Name

3,5-bis[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C23H18Cl2N2O6/c24-17-5-1-3-7-19(17)32-12-21(28)26-15-9-14(23(30)31)10-16(11-15)27-22(29)13-33-20-8-4-2-6-18(20)25/h1-11H,12-13H2,(H,26,28)(H,27,29)(H,30,31)

InChI Key

LWTDYZHTTLHPRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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